molecular formula C8H11N4O2+ B12360703 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12360703
M. Wt: 195.20 g/mol
InChI Key: GOJJWZXPKDRTAJ-UHFFFAOYSA-N
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Description

Caffeine is a central nervous system stimulant belonging to the methylxanthine class. It is the most widely consumed psychoactive substance globally. Caffeine is naturally found in coffee beans, tea leaves, cacao beans, and other plants. It is known for its ability to increase alertness, improve focus, and reduce fatigue .

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeine can be synthesized through various methods. One common synthetic route involves the reaction between dimethylurea and malonic acid. This process yields caffeine through a series of steps that include cyclization and methylation reactions .

Industrial Production Methods

Industrially, caffeine is often extracted from natural sources such as coffee beans and tea leaves. The extraction process typically involves the use of solvents like methylene chloride or supercritical carbon dioxide. These methods allow for the efficient extraction of caffeine while maintaining its purity .

Chemical Reactions Analysis

Types of Reactions

Caffeine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Caffeine has a wide range of scientific research applications:

Mechanism of Action

Caffeine exerts its effects primarily by antagonizing adenosine receptors in the brain. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine. This results in heightened alertness and reduced fatigue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Caffeine

Caffeine is unique among these compounds due to its widespread use and potent stimulant effects. It is more effective at crossing the blood-brain barrier, leading to more pronounced central nervous system stimulation .

Biological Activity

1,3,7-Trimethyl-5H-purin-7-ium-2,6-dione, commonly known as caffeine, is a well-studied compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Caffeine is a methylxanthine derivative characterized by its purine structure. Its molecular formula is C8H10N4O2C_8H_{10}N_4O_2, and it has a molecular weight of approximately 194.19 g/mol. The compound features three methyl groups attached to the nitrogen atoms in the purine ring, contributing to its unique pharmacological profile.

Caffeine primarily acts as an adenosine receptor antagonist , particularly at the A1 and A2A receptors. By blocking these receptors, caffeine increases neurotransmitter release, leading to enhanced neuronal excitability and improved cognitive function. The following table summarizes the receptor interactions of caffeine:

Receptor Type Affinity (Ki) Effect
A1~0.5 mMDecreased neuronal excitability
A2A~0.1 mMIncreased dopamine release

This antagonistic action results in various physiological effects such as increased alertness, reduced fatigue, and improved mood.

Biological Activities

Caffeine exhibits a range of biological activities that have been explored in various studies:

1. Central Nervous System Stimulation:

  • Caffeine consumption has been linked to improved cognitive performance and reduced perception of effort during physical activity.
  • Studies indicate that caffeine enhances memory consolidation and attention span in both healthy individuals and those with cognitive impairments.

2. Cardiovascular Effects:

  • Caffeine can induce mild increases in heart rate and blood pressure due to its stimulatory effects on the central nervous system.
  • Research shows that moderate caffeine intake is associated with a lower risk of cardiovascular diseases.

3. Metabolic Effects:

  • Caffeine stimulates thermogenesis and fat oxidation, making it a popular ingredient in weight loss supplements.
  • It has been shown to enhance exercise performance by increasing endurance and reducing perceived exertion.

Case Studies

Several case studies highlight the therapeutic potential of caffeine:

Case Study 1: Parkinson's Disease

  • A clinical trial involving patients with Parkinson's disease demonstrated that caffeine consumption was associated with a slower progression of motor symptoms. The study suggested that caffeine's action on adenosine receptors may modulate dopaminergic signaling pathways.

Case Study 2: Cognitive Decline

  • A longitudinal study found that regular caffeine consumption was linked to a reduced risk of developing Alzheimer's disease. Participants who consumed moderate amounts of caffeine exhibited better cognitive function over time compared to non-consumers.

Safety and Toxicology

While caffeine is generally considered safe for most individuals at moderate doses (up to 400 mg per day), excessive intake can lead to adverse effects such as insomnia, anxiety, gastrointestinal disturbances, and increased heart rate. The following table outlines common side effects associated with high caffeine consumption:

Side Effect Description
InsomniaDifficulty falling or staying asleep
AnxietyIncreased feelings of nervousness or worry
Gastrointestinal UpsetNausea or stomach discomfort
TachycardiaElevated heart rate

Properties

Molecular Formula

C8H11N4O2+

Molecular Weight

195.20 g/mol

IUPAC Name

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1

InChI Key

GOJJWZXPKDRTAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C

Origin of Product

United States

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